![molecular formula C18H21FN2O2 B5030869 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5030869.png)
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has attracted significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine targets several key signaling pathways involved in cancer development and progression, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-kB pathway. By inhibiting these pathways, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine can prevent the growth and survival of cancer cells, induce apoptosis, and enhance the immune response against cancer cells.
Biochemical and Physiological Effects
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BCR signaling, downregulation of anti-apoptotic proteins, induction of apoptosis, and enhancement of the immune response against cancer cells. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its specificity and potency. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity. Another advantage is its ability to enhance the effectiveness of other cancer therapies, which could lead to better treatment outcomes. One limitation of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to test its efficacy in clinical trials for various types of cancer. Additionally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be tested in combination with other cancer therapies to determine its potential for enhancing treatment outcomes. Finally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be modified to improve its pharmacokinetic properties and reduce the risk of toxicity.
Métodos De Síntesis
The synthesis of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves several steps, starting with the reaction of 3,5-dimethyl-2-furoic acid with thionyl chloride to form 3,5-dimethyl-2-furoyl chloride. The resulting compound is then reacted with 4-fluoroaniline to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline. The final step involves the reaction of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline with piperidine to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine.
Aplicaciones Científicas De Investigación
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and survival of cancer cells by targeting various signaling pathways involved in cancer development and progression. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
(3,5-dimethylfuran-2-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-13(2)23-17(12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVQGSPSBRNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49818701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.